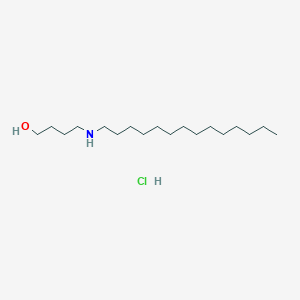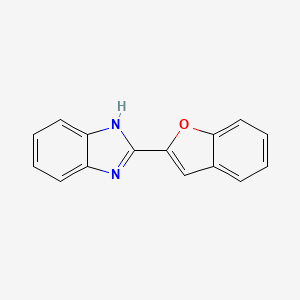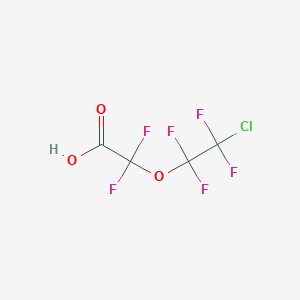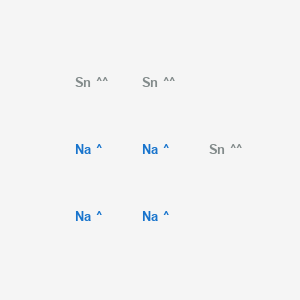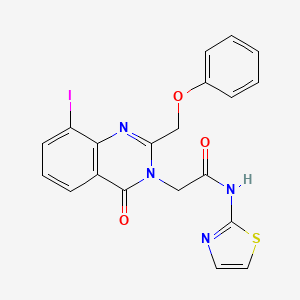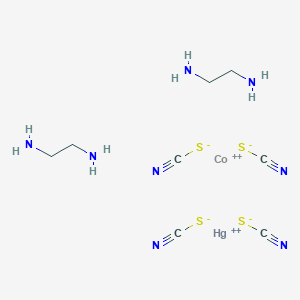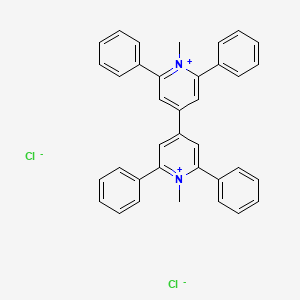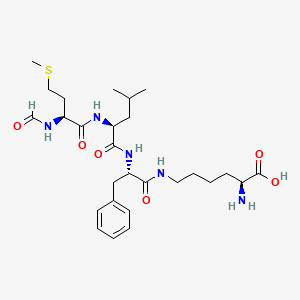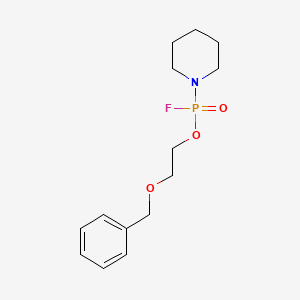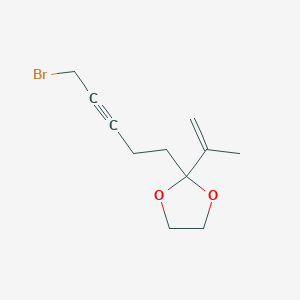
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered ring compounds containing two oxygen atoms. This particular compound features a brominated pentynyl group and a prop-1-en-2-yl group attached to the dioxolane ring. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of a suitable dioxolane precursor with a brominated alkyne under specific conditions. For example, the reaction might involve:
Starting Materials: A dioxolane derivative, 5-bromopent-3-yne, and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) may be used.
Catalysts: Palladium or copper catalysts are often employed to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of hazardous materials like brominated compounds.
化学反応の分析
Types of Reactions
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules.
Biology: Potential use in the development of bioactive compounds or probes.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action for this compound would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the bromine atom and the alkyne group, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
2-(5-Chloropent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.
2-(5-Bromopent-3-yn-1-yl)-2-(methyl)-1,3-dioxolane: Similar structure but with a methyl group instead of prop-1-en-2-yl.
特性
CAS番号 |
82064-58-2 |
|---|---|
分子式 |
C11H15BrO2 |
分子量 |
259.14 g/mol |
IUPAC名 |
2-(5-bromopent-3-ynyl)-2-prop-1-en-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C11H15BrO2/c1-10(2)11(13-8-9-14-11)6-4-3-5-7-12/h1,4,6-9H2,2H3 |
InChIキー |
MJONPAKTJSHXIN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1(OCCO1)CCC#CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




